

Unveiling the Nanotechnology Potential of Bis(ethylmethyamino)silane: A Technical Guide

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Compound of Interest

Compound Name: Bis(ethylmethyamino)silane

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Abstract

Bis(ethylmethyamino)silane (BEMAS) is an organosilicon compound emerging as a significant precursor in the field of nanotechnology, particularly in the fabrication of semiconductor devices. Its unique chemical structure and reactivity offer precise control over material deposition at the nanoscale. This technical guide provides a comprehensive overview of the current and potential applications of BEMAS in nanotechnology. It details its primary application in the atomic layer deposition (ALD) of high-quality silicon oxide thin films, presenting key performance data and experimental protocols. Furthermore, this document explores the theoretical potential of BEMAS in broader nanotechnology applications, such as nanoparticle surface functionalization and its implications for nanomedicine and drug delivery, based on the known reactivity of aminosilanes.

Introduction to Bis(ethylmethyamino)silane (BEMAS)

Bis(ethylmethyamino)silane, with the chemical formula $\text{SiH}_2[\text{N}(\text{CH}_3)(\text{C}_2\text{H}_5)]_2$, is a liquid organosilane precursor that has garnered attention for its utility in advanced material deposition techniques.^{[1][2]} Its molecular structure, featuring two ethylmethyamino ligands and two hydrogen atoms bonded to a central silicon atom, imparts a balance of reactivity and stability, making it suitable for processes requiring precise, layer-by-layer material growth.^[3] The

primary application of BEMAS to date lies in the semiconductor industry as a precursor for the atomic layer deposition of silicon-containing thin films.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of BEMAS is presented in Table 1. Its volatility and thermal stability are critical for its application in vapor deposition techniques.

Property	Value	Reference(s)
CAS Number	1011514-41-2	^[1]
Molecular Formula	C ₆ H ₁₈ N ₂ Si	^[1]
Molecular Weight	146.31 g/mol	^[1]
Appearance	Colorless liquid	^[1] ^[2]
Boiling Point	134 °C	^[1]
Density	0.8 g/mL at 25 °C	^[1]
Purity (by GC)	≥ 99.0%	^[1]
Metal Purity (by ICP/MS)	≥ 99.999%	^[1]
Sensitivity	Air and moisture sensitive	^[2]

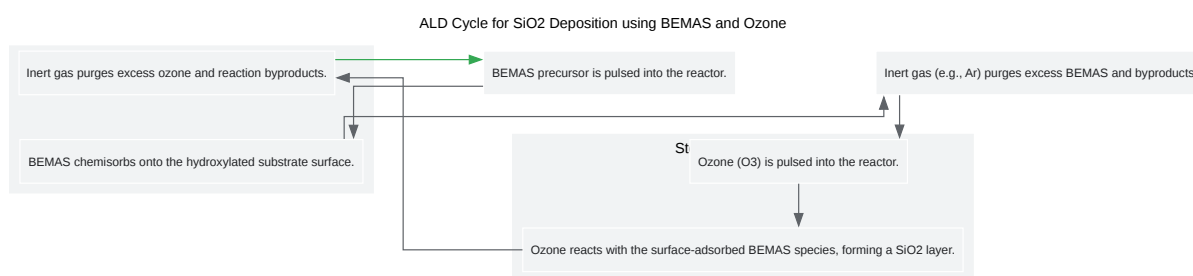
Core Application: Atomic Layer Deposition (ALD) of Silicon Oxide

The most well-documented application of BEMAS is as a silicon precursor for the atomic layer deposition of silicon oxide (SiO₂) thin films.^[4]^[5] ALD is a thin-film deposition technique that allows for the growth of conformal films with atomic-level thickness control. In this process, BEMAS and an oxidant, typically ozone (O₃), are sequentially pulsed into a reaction chamber.^[4]

ALD Process Overview and Mechanism

The ALD of SiO₂ using BEMAS and ozone is a self-limiting process that occurs in a specific temperature range, known as the ALD window.[4] Studies have shown that BEMAS precursors react with ozone, but not with water (H₂O), which suggests that the Si-H bonds in the adsorbed BEMAS precursor are robust and are only cleaved by the stronger oxidizing agent.[4][5] The process relies on the effective interaction of BEMAS with hydroxylated surfaces for the growth of high-quality films.[3]

A simplified representation of the ALD cycle for SiO₂ deposition using BEMAS and ozone is illustrated in the following workflow diagram.



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Caption: ALD Cycle for SiO₂ Deposition using BEMAS and Ozone.

Quantitative Data from ALD Processes

The performance of BEMAS as an ALD precursor has been characterized in several studies. Key quantitative data are summarized in the tables below for easy comparison.

Table 2: ALD Process Parameters for SiO₂ Deposition using BEMAS

Parameter	Value	Reference(s)
Growth Temperature	320 °C	[4]
Pressure	2 Torr	[4]
Oxidant	Ozone (O ₃)	[4]
BEMAS Pulse Time	1 sec	[4]
BEMAS Purge Time	2 sec	[4]
Ozone Pulse Time	0.5 sec	[4]
Ozone Purge Time	4 sec	[4]
Carrier/Purge Gas	Argon (Ar)	[4]

Table 3: Resulting SiO₂ Film Properties from BEMAS ALD

Property	Value	Reference(s)
ALD Window	250 - 350 °C	[4]
Growth Rate (in ALD window)	~0.10 nm/cycle	[6]
Mass Density	2.146 g/cm ³	[4]
Surface Roughness	0.13 nm	[4]
Carbon and Nitrogen Impurities	< 0.5%	[4]
Dielectric Constant	~9	[5]

Experimental Protocol for ALD of Silicon Oxide

The following is a representative experimental protocol for the deposition of silicon oxide thin films using BEMAS in an ALD reactor.

Materials:

- **Bis(ethylmethylamino)silane** (BEMAS) precursor

- Ozone (O_3) as the oxidant
- High-purity Argon (Ar) as the carrier and purge gas
- Silicon wafers as substrates

Equipment:

- Atomic Layer Deposition (ALD) reactor
- Substrate heater
- Vacuum pump
- Mass flow controllers
- Ellipsometer for film thickness measurement
- Atomic Force Microscope (AFM) for surface roughness analysis
- Auger Electron Spectrometer (AES) for elemental composition analysis

Procedure:

- The silicon wafer substrate is loaded into the ALD reactor.
- The reactor is pumped down to a base pressure.
- The substrate is heated to the desired deposition temperature (e.g., 320 °C).^[4]
- The ALD cycle is initiated: a. A pulse of BEMAS vapor is introduced into the reactor for a set duration (e.g., 1 second) using Ar as a carrier gas.^[4] b. The reactor is purged with Ar for a specified time (e.g., 2 seconds) to remove any unreacted BEMAS and gaseous byproducts.^[4] c. A pulse of ozone is introduced into the reactor for a set duration (e.g., 0.5 seconds).^[4] d. The reactor is purged again with Ar (e.g., 4 seconds) to remove unreacted ozone and byproducts.^[4]

- Steps 4a-4d are repeated for the desired number of cycles to achieve the target film thickness.
- After deposition, the substrate is cooled down under an inert atmosphere.
- The deposited film is characterized for thickness, roughness, and composition using appropriate analytical techniques.

Potential Applications in Broader Nanotechnology

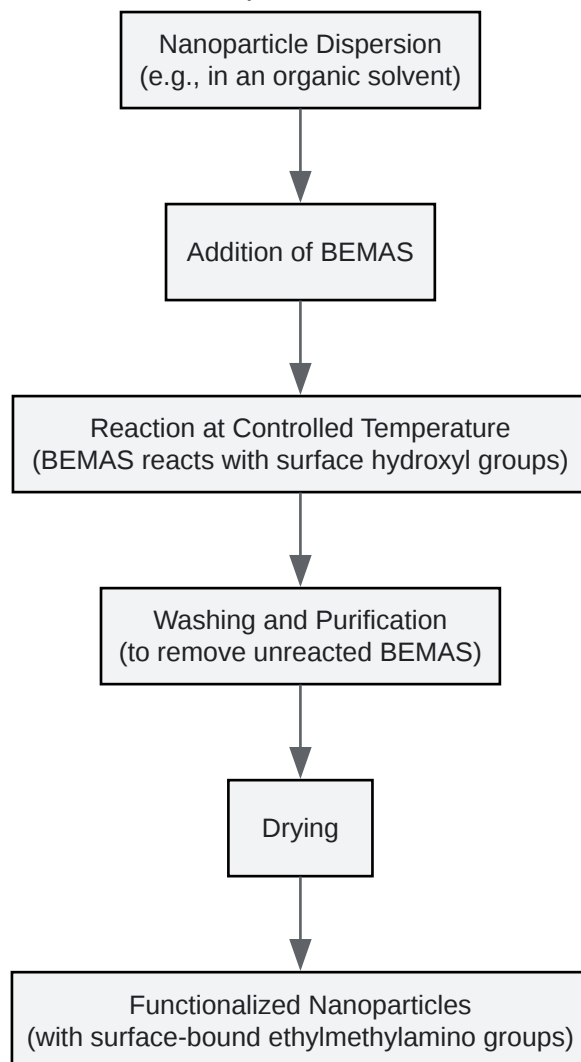
While the primary application of BEMAS is in semiconductor manufacturing, its chemical properties suggest potential for use in other areas of nanotechnology. It is important to note that the following applications are largely theoretical and extrapolated from the known chemistry of aminosilanes, as direct experimental evidence for BEMAS in these areas is currently limited in the public domain.

Surface Functionalization of Nanoparticles

Aminosilanes are widely used for the surface modification of nanoparticles to enhance their dispersibility, compatibility with polymer matrices, and to introduce reactive functional groups.^[7]
^[8] The amino groups on BEMAS could potentially be used to functionalize nanoparticles, such as silica or metal oxides. This could be particularly useful in creating stable, high-performance nanocomposites.^[9]

The proposed mechanism for nanoparticle functionalization with BEMAS would involve the reaction of the silane with hydroxyl groups on the nanoparticle surface. A logical workflow for this theoretical application is presented below.

Theoretical Workflow for Nanoparticle Functionalization with BEMAS



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Caption: Theoretical Workflow for Nanoparticle Functionalization with BEMAS.

Potential in Nanomedicine and Drug Delivery

The surface functionalization of nanoparticles is a cornerstone of nanomedicine, enabling applications such as targeted drug delivery and bio-imaging.[7] While aminosilanes like 3-aminopropyltriethoxysilane (APTES) are commonly used for this purpose, the ethylmethylamino groups of BEMAS could offer different surface properties, such as altered hydrophobicity or charge, which could influence the nanoparticle's interaction with biological systems.[8]

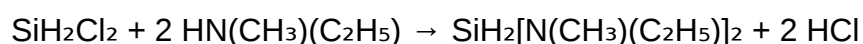
Theoretically, BEMAS-functionalized nanoparticles could serve as platforms for conjugating drugs, targeting ligands, or imaging agents. However, extensive research would be required to establish the biocompatibility and in vivo behavior of such nanoparticles.

Synthesis of Bis(ethylmethyamino)silane

The synthesis of BEMAS typically involves the reaction of a silicon precursor with ethylmethyamine.^[3] A common method is the reaction of dichlorosilane with ethylmethyamine.^[3]

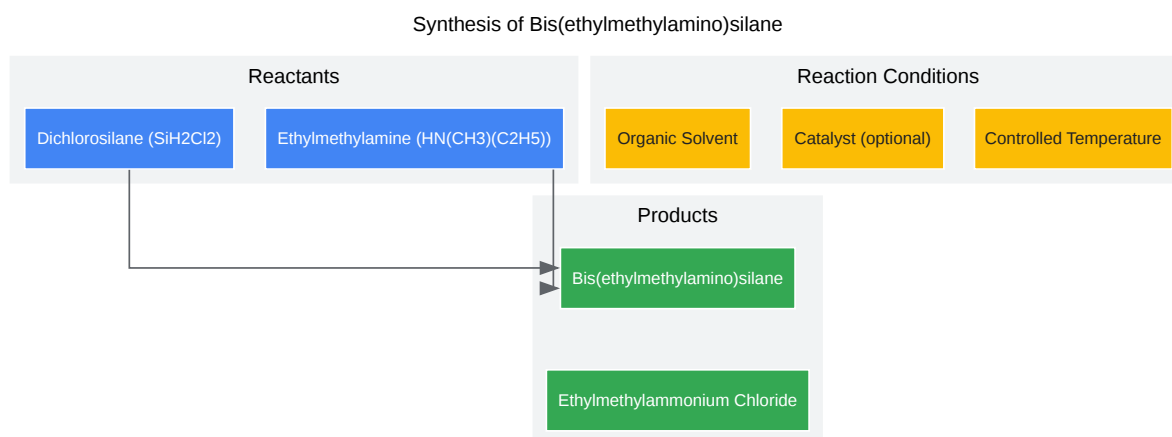
Reaction Scheme

The overall chemical reaction for the synthesis of BEMAS from dichlorosilane and ethylmethyamine is as follows:



The hydrochloric acid byproduct is typically neutralized by an excess of the amine or another base.

The logical relationship in the synthesis of BEMAS is depicted in the following diagram.



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Caption: Synthesis of **Bis(ethylmethylamino)silane**.

Experimental Protocol for Synthesis

The following is a general experimental protocol for the synthesis of BEMAS, based on similar aminosilane synthesis procedures.

Materials:

- Dichlorosilane (SiH_2Cl_2)
- Ethylmethylamine ($\text{HN}(\text{CH}_3)(\text{C}_2\text{H}_5)$)
- Anhydrous organic solvent (e.g., hexane)
- Inert gas (e.g., Nitrogen)

Equipment:

- Reaction vessel (e.g., three-necked flask) equipped with a stirrer, dropping funnel, and condenser
- Inert atmosphere setup (e.g., Schlenk line)
- Temperature control system (e.g., cooling bath)
- Filtration apparatus
- Distillation apparatus

Procedure:

- The reaction vessel is thoroughly dried and purged with an inert gas.
- Anhydrous solvent and ethylmethylamine are charged into the reactor under an inert atmosphere.

- The mixture is cooled to a controlled temperature.
- Dichlorosilane is added dropwise to the stirred solution of ethylmethylaniline.
- The reaction is allowed to proceed for several hours at a controlled temperature.
- The resulting slurry, containing the product and ethylmethylanilinium chloride precipitate, is filtered under an inert atmosphere.
- The filtrate is purified by distillation to isolate the **Bis(ethylmethylanilino)silane** product.

Conclusion

Bis(ethylmethylanilino)silane is a valuable precursor for the atomic layer deposition of high-quality silicon oxide thin films, a critical process in the semiconductor industry. Its well-defined ALD window and the ability to produce films with low impurity levels and excellent surface smoothness underscore its importance in this domain. While its application in broader nanotechnology areas such as nanoparticle functionalization and nanomedicine remains largely unexplored, its chemical structure and reactivity suggest a promising potential. Further research into these areas could unlock new applications for BEMAS, expanding its role in the development of advanced nanomaterials and nanotherapeutics. This guide serves as a foundational resource for researchers and professionals interested in leveraging the capabilities of **Bis(ethylmethylanilino)silane** in their work.

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